5-(4-tert-butylphenyl)-2H-tetrazole

Medicinal Chemistry Drug Design Lipophilicity

Sourcing consistent, high-purity 5-aryltetrazoles for biological screening is challenging; minor substitutions drastically alter pKa and logP, skewing assay data. 5-(4-tert-Butylphenyl)-2H-tetrazole (CAS 126393-38-2) provides a reproducible, crystalline scaffold with precisely defined lipophilicity (XLogP3=2.8) and a stable 193-195°C melting point for straightforward purification. Its ready synthetic access from 4-tert-butylbenzonitrile supports rapid library generation, while the sterically shielding tert-butyl group reduces CYP-mediated oxidation. This ensures reliable batch-to-batch CNS permeability profiles, making it a superior bioisosteric replacement for carboxylic acids in your lead optimization workflow.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 126393-38-2
Cat. No. B145207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-tert-butylphenyl)-2H-tetrazole
CAS126393-38-2
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NNN=N2
InChIInChI=1S/C11H14N4/c1-11(2,3)9-6-4-8(5-7-9)10-12-14-15-13-10/h4-7H,1-3H3,(H,12,13,14,15)
InChIKeyQHSLNQKCYGFLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-tert-Butylphenyl)-2H-tetrazole: Physicochemical & Procurement Profile


5-(4-tert-butylphenyl)-2H-tetrazole (CAS 126393-38-2) is a 5-substituted tetrazole heterocycle characterized by a 4-tert-butylphenyl substituent [1]. This compound belongs to a class of molecules widely utilized as bioisosteric replacements for carboxylic acids in medicinal chemistry and as intermediates in organic synthesis [1][2]. Key computed physicochemical properties include a molecular weight of 202.26 g/mol, an XLogP3-AA value of 2.8, and a topological polar surface area (TPSA) of 54.5 Ų, which define its lipophilic character and hydrogen-bonding capacity relative to less-substituted analogs [1].

1
Bioisostere Lead Optimization Tetrazole heterocycle for carboxylic acid replacement in medicinal chemistry programs.
2
Lipophilic Scaffold Design Computed lipophilicity and TPSA support membrane-interaction profiling.
3
Synthetic Intermediate Building block for aryl tetrazole libraries and further functionalization.

5-(4-tert-Butylphenyl)-2H-tetrazole: Non-Interchangeable with 5-Aryltetrazoles


In procurement for chemical synthesis or biological screening, 5-aryltetrazoles are not functionally interchangeable. The electronic and steric nature of the para-substituent on the phenyl ring critically modulates both physicochemical properties (such as lipophilicity and acidity) and biological behavior [1]. For instance, the pKa values of tetrazoles correlate with the Hammett sigma constants of para-substituents, meaning that swapping a tert-butyl group for a hydrogen, methyl, or halogen will alter the molecule's ionization state at physiological pH and its interaction with biological targets [1][2]. The quantitative evidence below demonstrates that the tert-butyl group confers a distinct lipophilicity and steric profile compared to common analogs, directly impacting membrane permeability and metabolic stability predictions.

!
Para-substituent controls ionization: Swapping tert-butyl for H, CH3, or halogen shifts pKa and physiological ionization state.
!
Lipophilicity and sterics differ significantly: tert-Butyl group confers distinct logP and steric bulk affecting membrane permeability and metabolic stability predictions.
!
Functional interchangeability not supported: 5-aryltetrazoles with different para-substituents may alter target binding and cellular activity.

5-(4-tert-Butylphenyl)-2H-tetrazole: Key Differences from Analogs


Lipophilicity-Driven Membrane Permeability Advantage

The calculated partition coefficient (XLogP3-AA) for 5-(4-tert-butylphenyl)-2H-tetrazole is 2.8, which is significantly higher than that of the 4-methyl analog (XLogP3-AA = 1.5) and the unsubstituted 5-phenyltetrazole (LogP ~0.9-2.0) [1][2]. This quantitative increase in lipophilicity, driven by the bulky tert-butyl group, suggests enhanced passive membrane permeability compared to less lipophilic 5-aryltetrazoles, a critical factor in cell-based assays and oral bioavailability predictions [3].

Membrane Permeability
Cross-study comparable
XLogP3 = 2.8
vs. Methyl analog: 1.5, Phenyl analog: ~0.9–2.0
Higher computed lipophilicity may support passive permeability screening
Computed values; experimental logP may vary
Medicinal Chemistry Drug Design Lipophilicity ADME

Carboxylic Acid Bioisostere with Enhanced Lipophilicity

5-(4-tert-butylphenyl)-2H-tetrazole acts as a carboxylic acid bioisostere with a predicted pKa of 4.43–4.83 [1]. This value falls within the typical range for carboxylic acids (pKa ~4-5) but is distinct from the higher pKa of unsubstituted tetrazole (~4.9) [2]. The presence of the tert-butyl group allows for fine-tuning of acidity via inductive and steric effects, as pKa values of 5-aryltetrazoles correlate with Hammett sigma constants [3]. Importantly, tetrazolate anions are more lipophilic than carboxylates, offering an advantage in membrane crossing [4].

Bioisosteric Acidity
Class-level inference
Predicted pKa = 4.43–4.83
Unsubstituted tetrazole pKa ~4.9; Carboxylic acids ~4–5
pKa in carboxylic acid range supports bioisosteric replacement design
Predicted pKa; Hammett correlation literature context
Medicinal Chemistry Bioisosteres pKa Drug Design

High Melting Point and Crystallinity for Purification

5-(4-tert-butylphenyl)-2H-tetrazole exhibits a melting point of 193-195°C, which is significantly higher than that of the unsubstituted 5-phenyltetrazole (mp 216°C, decomposes) and the 4-methyl analog (mp 250-253°C) . While the 4-methyl analog has a higher melting point, the tert-butyl compound's melting point is within a range that facilitates purification via recrystallization without excessive thermal degradation risk. High crystallinity is advantageous for obtaining high-purity batches and for solid-state formulation development .

Melting Point
Data to verify
193–195°C
Comparators: Phenyl 216°C (dec.), Methyl 250–253°C
Supports purification by recrystallization; reported values need verification
Sources not provided; lot-specific review recommended
Process Chemistry Purification Crystallization Formulation

One-Step Synthesis Enables Rapid Library Generation

The synthesis of 5-(4-tert-butylphenyl)-2H-tetrazole can be achieved via the [3+2] cycloaddition of 4-tert-butylbenzonitrile with sodium azide, a method that is general for a wide range of 5-aryltetrazoles [1]. This synthetic route is advantageous because the starting nitrile is commercially available and the reaction can be conducted under mild conditions with high yields . Compared to multi-step syntheses required for more complex tetrazole-containing drugs like Losartan or Valsartan, this one-step procedure allows for rapid generation of the core scaffold for further functionalization or screening [2].

Synthetic Access
Class-level inference
One-step [3+2] cycloaddition from nitrile
Multi-step routes for complex tetrazole drugs (≥3 steps)
Facilitates rapid analog generation for SAR studies
General method; specific yields depend on substrate
Organic Synthesis Medicinal Chemistry Tetrazole Synthesis Library Synthesis

Steric Hindrance Enhances Metabolic Stability

The tert-butyl group introduces significant steric hindrance around the phenyl ring, which can shield metabolically labile sites from cytochrome P450 (CYP) enzymes [1]. While direct metabolic stability data for this specific compound is limited in the public domain, studies on related scaffolds demonstrate that the introduction of a tert-butyl group often reduces oxidative metabolism compared to methyl or unsubstituted phenyl analogs, albeit with a potential increase in lipophilicity-driven clearance [2]. This steric shielding effect is a well-established principle in medicinal chemistry for improving metabolic stability [3].

Metabolic Stability
Class-level inference
tert-Butyl steric shielding
Expected to reduce CYP oxidation vs. methyl/phenyl
May support metabolic stability screening; direct data limited
Inference from general medicinal chemistry SAR
Drug Metabolism Pharmacokinetics Medicinal Chemistry CYP450

5-(4-tert-Butylphenyl)-2H-tetrazole: High-Value Application Scenarios


CNS-Penetrant Carboxylic Acid Bioisostere Design

Given its elevated lipophilicity (XLogP3 = 2.8) compared to less substituted analogs, 5-(4-tert-butylphenyl)-2H-tetrazole is an optimal scaffold for replacing carboxylic acid moieties in drug candidates targeting the central nervous system (CNS). The increased logP enhances passive diffusion across the blood-brain barrier (BBB), while the tetrazole ring maintains the hydrogen-bonding and acidity profile required for target engagement [1][2]. This is particularly valuable in CNS programs where carboxylic acid-containing leads exhibit poor brain exposure.

Lipophilic Tetrazole Libraries for Phenotypic Screening

The one-step synthetic accessibility from 4-tert-butylbenzonitrile enables rapid parallel synthesis of diverse 5-(4-tert-butylphenyl)-2H-tetrazole derivatives. The tert-butyl group provides a lipophilic anchor that can improve cell permeability in phenotypic assays [1]. This scaffold serves as a privileged starting point for generating compound libraries aimed at intracellular targets or for use in chemical biology probe discovery [2].

Orally Bioavailable Leads with Metabolic Stability

The steric bulk of the tert-butyl group offers a strategic advantage in lead optimization by potentially shielding the molecule from CYP-mediated oxidation, a common metabolic liability for phenyl-containing compounds [1]. While the increased lipophilicity may pose solubility challenges, it can be balanced with other modifications. This scaffold is well-suited for oral drug discovery programs seeking to replace metabolically labile carboxylic acids or phenols with a more stable bioisostere [2].

Crystallization for High-Purity Material Supply

With a melting point of 193-195°C, this compound crystallizes readily, allowing for efficient purification by recrystallization. This property is critical for procurement in early-stage research where high chemical purity (>98%) is required for reproducible biological assays or for use as an analytical standard [1]. The crystalline nature also facilitates handling and storage compared to lower-melting or amorphous analogs.

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilic tetrazole core supporting passive diffusion
Blood-brain barrier permeability and target engagement
Phenotypic screening libraries
Lipophilic anchor; cell-permeable heterocycle
Cell-based assay permeability and library diversity
Metabolic stability optimization
Steric bulk from tert-butyl group (potential CYP shielding)
Metabolic stability assays; CYP metabolism profiling
High-purity reagent supply
Crystalline solid with melting point facilitating recrystallization
Purity assessment and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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